
(9Z)-12-Oxo-9-dodecenoicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z)-12-Oxo-9-dodecenoic acid is an organic compound that belongs to the family of unsaturated fatty acids It is characterized by the presence of a keto group at the 12th carbon and a double bond in the 9th position in the Z configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-12-Oxo-9-dodecenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the ozonolysis of oleic acid, followed by reductive workup to yield the desired keto acid. The reaction conditions often include the use of ozone (O₃) as the oxidizing agent and a reducing agent such as zinc (Zn) or dimethyl sulfide (DMS) to cleave the ozonide intermediate.
Industrial Production Methods
On an industrial scale, the production of (9Z)-12-Oxo-9-dodecenoic acid can be achieved through the catalytic oxidation of unsaturated fatty acids. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction under controlled conditions. The reaction is typically carried out in a solvent such as acetic acid or methanol to ensure efficient conversion and high yield.
化学反応の分析
Types of Reactions
(9Z)-12-Oxo-9-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(9Z)-12-Oxo-9-dodecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (9Z)-12-Oxo-9-dodecenoic acid involves its interaction with specific molecular targets and pathways. The keto group and the double bond in the Z configuration play crucial roles in its reactivity and biological activity. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes such as inflammation and apoptosis.
類似化合物との比較
Similar Compounds
(9Z)-12-Oxo-9-octadecenoic acid: Similar structure but with a longer carbon chain.
(9Z)-12-Hydroxy-9-dodecenoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
(9Z)-12-Oxo-9-dodecenoic acid is unique due to its specific keto group and double bond configuration, which confer distinct chemical and biological properties
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
(E)-12-oxododec-9-enoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+ |
InChIキー |
KIHXTOVLSZRTHJ-FNORWQNLSA-N |
異性体SMILES |
C(CCC/C=C/CC=O)CCCC(=O)O |
正規SMILES |
C(CCCC=CCC=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)

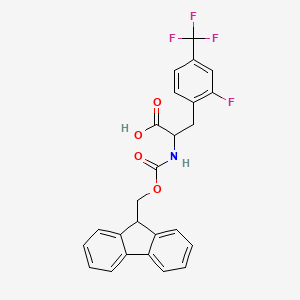

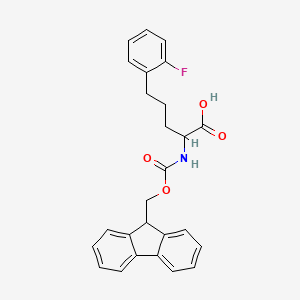
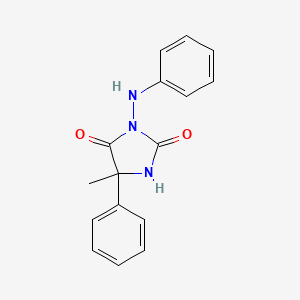

![N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide](/img/structure/B12307192.png)

![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
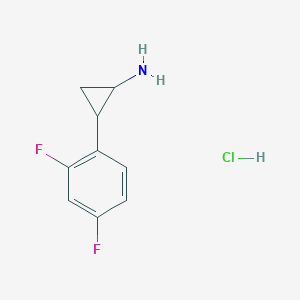
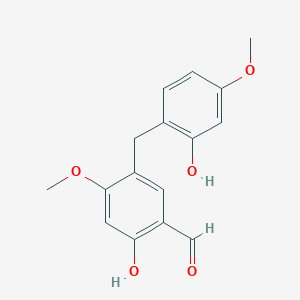
![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
